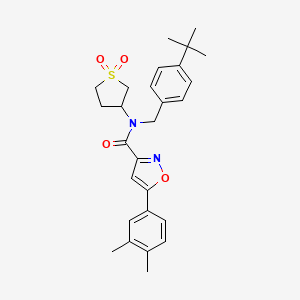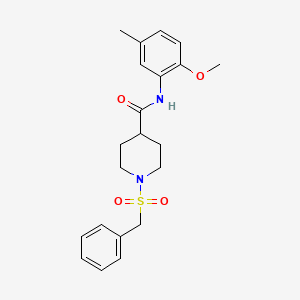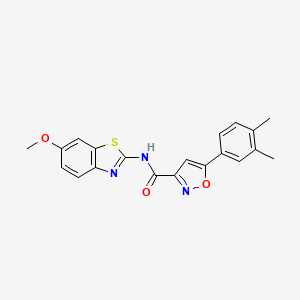![molecular formula C20H16N2O6 B14984350 Methyl 4-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate](/img/structure/B14984350.png)
Methyl 4-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 4-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-AMIDO]BENZOATE is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, an oxazole ring, and a benzoate ester. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-AMIDO]BENZOATE typically involves multiple steps, starting with the preparation of the benzodioxin and oxazole intermediates. One common route involves the following steps:
Preparation of 2,3-Dihydro-1,4-Benzodioxin: This intermediate can be synthesized by the cyclization of catechol with ethylene glycol in the presence of an acid catalyst.
Formation of the Oxazole Ring: The oxazole ring can be constructed by the reaction of an appropriate amide with a nitrile oxide, generated in situ from a nitro compound.
Coupling of Intermediates: The benzodioxin and oxazole intermediates are then coupled through an amide bond formation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
METHYL 4-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-AMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives under strong oxidizing conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Amines, alcohols, thiols
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amines
Substitution: Various substituted benzoates
Aplicaciones Científicas De Investigación
METHYL 4-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-AMIDO]BENZOATE has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase and other enzymes involved in disease pathways.
Biological Research: It is used in studies investigating its antibacterial and antifungal properties.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of METHYL 4-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-AMIDO]BENZOATE involves its interaction with specific molecular targets, such as enzymes. The benzodioxin and oxazole rings are believed to play a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: A simpler analog with similar structural features but lacking the oxazole and benzoate groups.
Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-: Another related compound with a ketone functional group instead of the oxazole and amide groups.
Uniqueness
METHYL 4-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-AMIDO]BENZOATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C20H16N2O6 |
|---|---|
Peso molecular |
380.3 g/mol |
Nombre IUPAC |
methyl 4-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C20H16N2O6/c1-25-20(24)12-2-5-14(6-3-12)21-19(23)15-11-17(28-22-15)13-4-7-16-18(10-13)27-9-8-26-16/h2-7,10-11H,8-9H2,1H3,(H,21,23) |
Clave InChI |
BBBIQOYTQICDMO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Propan-2-yl)phenoxy]-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B14984284.png)
![Methyl 3-[({1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-4-methylbenzoate](/img/structure/B14984287.png)

![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide](/img/structure/B14984299.png)

![2-[4-(Methylsulfanyl)phenyl]-N-[4-(morpholine-4-carbonyl)phenyl]imidazo[1,2-A]pyrazin-3-amine](/img/structure/B14984320.png)
![Butyl {[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B14984332.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3,4-dimethylphenoxy)propanamide](/img/structure/B14984340.png)

![N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B14984356.png)
![Methyl 3-[({1-[(2-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-4-methylbenzoate](/img/structure/B14984364.png)
![5-(3-fluoro-4-methylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B14984365.png)
![N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B14984371.png)
![3-(3-Chlorophenyl)-1-[(5-methylfuran-2-yl)methyl]-1-pyridin-2-ylurea](/img/structure/B14984377.png)
